molecular formula C13H10FNO4 B6382756 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol CAS No. 1261974-60-0

4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol

Cat. No.: B6382756
CAS No.: 1261974-60-0
M. Wt: 263.22 g/mol
InChI Key: QYVKXSKJZKYMQW-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol is an organic compound that features a phenolic structure with a nitro group and a fluoro-methoxy substituted phenyl ring

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-13-5-3-9(14)7-10(13)8-2-4-12(16)11(6-8)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVKXSKJZKYMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686273
Record name 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-60-0
Record name 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol typically involves the nitration of 4-(5-Fluoro-2-methoxyphenyl)phenol. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol can be scaled up by optimizing the reaction parameters, such as the concentration of the nitrating agents, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro or methoxy groups under appropriate conditions.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-(5-Fluoro-2-methoxyphenyl)-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its phenolic and nitro functionalities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules. The fluoro and methoxy substituents influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
  • (5-Fluoro-2-methoxyphenyl)methanol
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Uniqueness

4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol is unique due to the presence of both a nitro group and a fluoro-methoxy substituted phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

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